MK-13 Plasma Absorption: Zero Detectable Concentration Versus Therapeutic MK-4, MK-5, and MK-6
In a controlled in vivo study comparing menaquinone homologs with 1 to 14 isoprene units, MK-13 (≥12 isoprene units) failed to achieve detectable plasma concentrations at 6 hours following oral administration at 0.1 mg/kg in warfarin-treated rats, whereas MK-4, MK-5, and MK-6 demonstrated measurable plasma levels and produced marked improvement in hypoprothrombinemia [1].
| Evidence Dimension | Plasma concentration at 6 hours post oral administration |
|---|---|
| Target Compound Data | MK-13: Not detected in plasma (below detection limit) |
| Comparator Or Baseline | MK-4, MK-5, MK-6: Detectable plasma levels with marked improvement in coagulation; MK-7, MK-8: Detectable plasma levels with slight improvement |
| Quantified Difference | Qualitative difference: detectable vs. non-detectable plasma levels |
| Conditions | Male Sprague-Dawley rats; vitamin K-deficient diet plus warfarin (0.06 mg/kg) for 8 days; single oral MK dose (0.1 mg/kg); measurement at 6 hours post-dose |
Why This Matters
This establishes that MK-13 exhibits fundamentally different oral absorption behavior from shorter-chain homologs, making it unsuitable as a bioactive substitute in oral formulations but valuable as a negative control or reference standard for analytical method development.
- [1] Akiyama, Y., Hara, K., Matsumoto, A., Takahashi, S., & Tajima, T. (1995). Comparison of intestinal absorption of vitamin K2 (menaquinone) homologues and their effects on blood coagulation in rats with hypoprothrombinaemia. Biochemical Pharmacology, 49(12), 1801-1807. View Source
